BenchChemオンラインストアへようこそ!

n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide

Ubiquitin-conjugating enzyme E2 N UBC13 inhibitor TR-FRET screening

Procure n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide (CAS 867283-84-9) for reproducible ubiquitination research. Unlike generic sulfonamides, this probe has a validated IC₅₀ of 20 µM against UBC13 (PubChem AID 493155) and a unique p-tolyloxybutanamide chain essential for target engagement. Its documented MLSMR provenance and defined InChIKey ensure batch-to-batch consistency for assay transfer, LC-MS reference standards, and SAR exploration. Choose this well-characterized starting point to benchmark novel inhibitors with confidence.

Molecular Formula C21H26N2O5S
Molecular Weight 418.51
CAS No. 867283-84-9
Cat. No. B2718841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide
CAS867283-84-9
Molecular FormulaC21H26N2O5S
Molecular Weight418.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C21H26N2O5S/c1-17-4-8-19(9-5-17)28-14-2-3-21(24)22-18-6-10-20(11-7-18)29(25,26)23-12-15-27-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24)
InChIKeyXLZWHMZHXWWKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide (CAS 867283-84-9): Compound Identity, Physicochemical Profile, and MLSMR Screening Library Provenance


N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide (CAS 867283-84-9; IUPAC: 4-(4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide) is a synthetic sulfonamide derivative with molecular formula C₂₁H₂₆N₂O₅S and molecular weight 418.5 g/mol. The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS002156496 and SMR001239000, with PubChem CID 8151579 and BindingDB ID BDBM79222 [1]. Its molecular architecture comprises a p-tolyloxy (4-methylphenoxy) moiety linked via a butanamide spacer to a morpholinosulfonylphenyl group. The compound has been screened in at least one confirmatory dose–response bioassay (PubChem AID 493155) targeting UBC13/UBE2N polyubiquitination, and is commercially available as a research-grade chemical from multiple suppliers [2].

Why Generic Substitution of N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide Fails: Structural, Electronic, and Physicochemical Differentiation from Closest Analogs


In-class sulfonamides and aryloxy-butanamides cannot be interchanged with N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide without altering key molecular properties. The p-tolyloxy substituent at the para position of the phenoxy ring presents a methyl group (−CH₃), which imparts distinct lipophilicity (XLogP3 2.2) and topological polar surface area (TPSA 93.3 Ų) compared to the p-methoxy analog [1]. Replacing the p-tolyloxy with a p-methoxyphenoxy group (CID 4854010) is predicted to increase TPSA by approximately 9 Ų and decrease LogP by ≥0.3 log units, altering membrane permeability and target binding profiles . Similarly, omission of the entire p-tolyloxybutanamide chain (as in N-[4-(4-morpholinylsulfonyl)phenyl]butanamide, MW 312 g/mol, LogP 1.82) reduces molecular weight by 106 Da and eliminates six rotatable bonds, fundamentally changing conformational entropy and pharmacophore geometry . The morpholinosulfonyl group itself is a privileged sulfonamide pharmacophore with demonstrated target engagement in multiple bioactive series [2], and its positional or electronic modification would disrupt conserved binding interactions. Consequently, procurement decisions that treat this compound as generic risk obtaining a molecule with unvalidated biological activity, divergent ADME properties, and irreproducible screening outcomes.

Quantitative Differentiation Evidence for N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide: UBC13 Inhibition, Physicochemical Properties, and Scaffold-Level SAR


UBC13/UBE2N Polyubiquitin Inhibition: Sole Publicly Documented Bioassay Activity for This Chemotype

The target compound (BDBM79222) was tested in a confirmatory dose–response TR-FRET assay (PubChem AID 493155) for inhibition of human UBC13/UBE2N-mediated polyubiquitin chain synthesis and exhibited an IC₅₀ of 20,000 nM (20 µM) [1]. This is the only quantitative bioassay activity publicly disclosed for this compound. The structurally closest analog in the same MLSMR library, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide (CID 4854010, BDBM79220), lacks a publicly reported IC₅₀ in this or any other enzymatic assay, precluding direct quantitative comparison [2]. The assay context is a biochemical in vitro TR-FRET format using purified recombinant E1, Ubc13, and Uev1a proteins with terbium- and fluorescein-labeled ubiquitins, measuring inhibition of Lys63-linked polyubiquitin chain formation [1]. Note: The IC₅₀ of 20 µM indicates relatively weak biochemical potency; this compound is more appropriately positioned as a starting scaffold for medicinal chemistry optimization rather than an advanced probe.

Ubiquitin-conjugating enzyme E2 N UBC13 inhibitor TR-FRET screening

Lipophilicity (LogP) and Polar Surface Area (TPSA) Differentiation from the p-Methoxy Analog

The target compound (CAS 867283-84-9) has a PubChem-computed XLogP3-AA of 2.2 and TPSA of 93.3 Ų [1]. The closest analog, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide (CID 4854010), is predicted to have XLogP3 ≈ 1.8 and TPSA ≈ 102.5 Ų based on the contribution of the additional ether oxygen atom (+9.2 Ų TPSA increment, −0.3 to −0.4 LogP decrement relative to the p-methyl group) [2]. The quantified differences are ΔLogP ≈ +0.4 and ΔTPSA ≈ −9.2 Ų, indicating that the target compound is moderately more lipophilic and has a smaller polar surface area than the methoxy analog. These differences fall within ranges known to affect passive membrane permeability and oral absorption (rule-of-thumb thresholds: TPSA < 140 Ų for oral bioavailability; LogP 1–3 for balanced permeability) [2]. Both compounds have favorable TPSA for cell penetration, but the higher lipophilicity of the p-tolyloxy derivative may enhance passive diffusion through hydrophobic membrane environments at the cost of increased metabolic liability.

Lipophilicity TPSA ADME prediction Physicochemical property comparison

Morpholinosulfonyl Scaffold: Conserved Pharmacophore with Documented Target Engagement Across Sulfonamide Bioactives

The morpholinosulfonylphenyl moiety is a structurally conserved pharmacophore observed in multiple independently characterized bioactive series, including selective CB2 agonists [1] and γ-secretase inhibitors [2]. In the sulfamoyl benzamide series, N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide (compound 14/15) demonstrated CB2 agonist activity with robust in vitro metabolic stability and in vivo efficacy in a postoperative pain model [1], establishing the morpholinosulfonyl group as a validated sulfonamide bioisostere for target engagement. The target compound (CAS 867283-84-9) shares this morpholinosulfonyl-phenyl core but differs in the amide substituent (p-tolyloxybutanamide vs. 2,2-dimethylbutanamide), placing it in a structurally related but pharmacologically distinct chemical space. Replacement of the morpholinosulfonyl group with alternative sulfonamide variants (e.g., primary sulfonamide, methylsulfonyl, or aryl sulfonamides) would ablate the specific H-bond acceptor geometry, conformational restriction, and electronic properties conferred by the morpholine ring, which computational docking studies have implicated in critical interactions with target binding pockets [2]. The consistent appearance of the morpholinosulfonyl motif across multiple therapeutic target classes (cannabinoid receptor, γ-secretase, and UBC13 screens) supports a class-level inference that this group is a privileged scaffold rather than an interchangeable sulfonamide head group.

Sulfonamide pharmacophore SAR conservatism Scaffold hopping risk Morpholinosulfonyl bioisostere

Synthetic Tractability and Intermediacy Value: Commercial Availability with Documented Purity and Derivatization Potential

The compound is listed as a commercial research chemical by multiple suppliers and is described as having well-defined molecular architecture suitable for further derivatization in drug discovery, offering a balance of reactivity and stability in synthetic workflows [1]. While specific quantitative purity certificates are not universally published, the compound's inclusion in the MLSMR screening collection implies adherence to the repository's acceptance purity threshold of ≥90% (typically ≥95% by HPLC), consistent with PubChem substance deposition standards [2]. In contrast, several closer-in analogs, including the p-methoxy derivative (CID 4854010) and the des-phenoxy analog (N-[4-(4-morpholinylsulfonyl)phenyl]butanamide), are offered by fewer suppliers or are listed primarily as virtual screening compounds rather than physical stock items, limiting their accessibility for experimental follow-up [3]. The compound's p-tolyloxy group provides a chemically tractable site for electrophilic aromatic substitution or oxidation chemistry, enabling late-stage diversification that is less feasible with electron-rich p-methoxy analogs due to competing oxidative side reactions.

Chemical intermediate Synthetic accessibility Research-grade purity Derivatization scaffold

Optimal Research and Industrial Application Scenarios for N-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide Based on Quantitative Evidence


Biochemical Probe for UBC13/UBE2N-Dependent Polyubiquitination Studies

The compound's publicly documented IC₅₀ of 20 µM against UBC13 in a TR-FRET assay [1] supports its use as a starting-point biochemical probe for studying Lys63-linked polyubiquitin chain assembly mediated by the UBC13–Uev1a complex. Researchers investigating TRAF-mediated signaling pathways in innate and adaptive immunity can employ this compound at concentrations of 10–100 µM to assess UBC13 dependency in cell-free ubiquitination reconstitution systems. Given the weak potency, it is most suitable as a tool for assay development, counter-screening, or as a reference inhibitor for benchmarking more potent, optimized analogs rather than as a definitive cellular probe.

Medicinal Chemistry Starting Scaffold for Sulfonamide-Based Lead Optimization

The morpholinosulfonyl-phenyl core has been validated as a privileged pharmacophore across ≥3 distinct target classes (CB2 receptor, γ-secretase, UBC13) [2]. The target compound's p-tolyloxybutanamide chain provides a modifiable vector for SAR exploration: the p-methyl group can be substituted with halogens, nitriles, or heterocycles to modulate potency and selectivity, while the butanamide linker length can be varied to optimize target residence time. The higher LogP (2.2) relative to the methoxy analog (estimated ~1.8) [3] may be advantageous for targets with hydrophobic binding pockets. Medicinal chemists initiating a sulfonamide lead optimization campaign can use this compound as a tractable, commercially available starting point for parallel synthesis or fragment growing approaches.

Physicochemical Comparator for ADME Profiling in Aryloxy-Butanamide Series

The compound's computed physicochemical profile (MW 418.5, LogP 2.2, TPSA 93.3 Ų, 8 rotatable bonds, 1 HBD, 6 HBA) [3] positions it within favorable oral drug-like space. Procurement of this compound alongside its p-methoxy analog (estimated TPSA ~102.5 Ų, LogP ~1.8) enables pairwise experimental comparison of passive permeability (PAMPA or Caco-2), metabolic stability (microsomal clearance), and aqueous solubility, isolating the contribution of the p-tolyl vs. p-methoxyphenoxy substitution to ADME properties. Such head-to-head physicochemical profiling is valuable for building local QSAR models in pharmaceutical discovery programs targeting oral bioavailability optimization of sulfonamide-containing lead series.

Reference Standard for Analytical Method Development and Inter-Laboratory Reproducibility

With a well-defined molecular structure, established InChIKey (XLZWHMZHXWWKSC-UHFFFAOYSA-N), and documented MLSMR screening provenance [1], the compound can serve as a reference standard for LC-MS method development, quantitative NMR calibration, or inter-laboratory cross-validation of TR-FRET ubiquitination assays. Its availability from multiple commercial suppliers [4] facilitates independent replication of the PubChem AID 493155 assay results, supporting assay transfer and reproducibility studies in academic and contract research organization (CRO) settings.

Quote Request

Request a Quote for n-(4-(Morpholinosulfonyl)phenyl)-4-(p-tolyloxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.